2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of fluorine, thiazole, pyridine, and benzenesulfonamide moieties
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the biological activity of thiazolo[5,4-b]pyridines can be influenced by the nature of the substituents on the thiazole ring . The electron-deficient aryl group in similar compounds has been reported to result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with target proteins .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide are largely determined by its interactions with various biomolecules. The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with certain enzymes, such as Lys802 in PI3Kα .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. The compound has been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, the compound’s acidic sulfonamide NH proton can form a strong charged interaction with Lys802 in PI3Kα, affecting its activity .
Temporal Effects in Laboratory Settings
Given the stability of thiazole derivatives , it can be hypothesized that the compound may exhibit long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with a 2-methyl group. This intermediate is subsequently reacted with a fluorinated phenylsulfonamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include halogenating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or sulfonamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, to the molecule.
Scientific Research Applications
2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: shares similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the thiazole and pyridine moieties contribute to its potential biological activities.
Properties
IUPAC Name |
2-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-13(18-22-16-9-5-11-21-19(16)26-18)6-4-8-15(12)23-27(24,25)17-10-3-2-7-14(17)20/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWVJMUENOGOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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